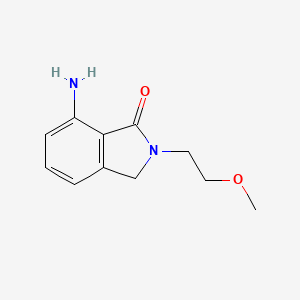
7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound with a unique structure that includes an isoindoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methoxyethylamine.
Cyclization: The amine is then subjected to cyclization with phthalic anhydride to form the isoindoline core.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted isoindolines and their derivatives, which can have different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-2-(2-methoxyethyl)-3-methyl-2H-isoindol-1-ol: This compound has a similar structure but includes a methyl group at the 3rd position.
N-arylpyrimidin-2-amine derivatives: These compounds share some structural similarities and are studied for their therapeutic potential.
Uniqueness
7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern and the presence of the isoindoline core. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
7-amino-2-(2-methoxyethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O2/c1-15-6-5-13-7-8-3-2-4-9(12)10(8)11(13)14/h2-4H,5-7,12H2,1H3 |
Clave InChI |
IGJBNVHIPGZAHC-UHFFFAOYSA-N |
SMILES canónico |
COCCN1CC2=C(C1=O)C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
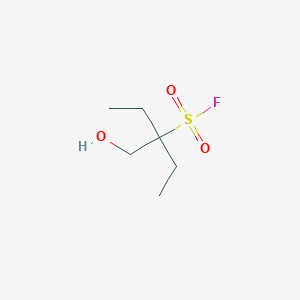
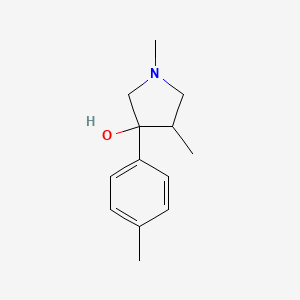

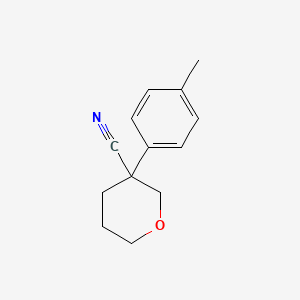


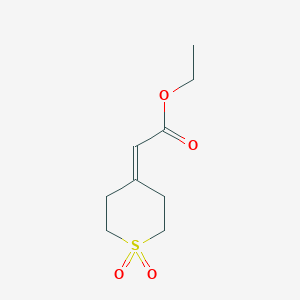

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-3-methylbutan-1-one](/img/structure/B13206514.png)


